molecular formula C7H12N2O B039581 N-(propan-2-ylideneamino)cyclopropanecarboxamide CAS No. 119393-11-2

N-(propan-2-ylideneamino)cyclopropanecarboxamide

Cat. No. B039581
CAS RN: 119393-11-2
M. Wt: 140.18 g/mol
InChI Key: BSFKEAXEXVDPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(propan-2-ylideneamino)cyclopropanecarboxamide, also known as PAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. PAC has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(propan-2-ylideneamino)cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of COX-2 by this compound may have potential applications in the treatment of inflammatory diseases.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. This compound has also been found to inhibit the growth of certain viruses and bacteria, making it a potential candidate for the development of new antibiotics and antiviral drugs. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(propan-2-ylideneamino)cyclopropanecarboxamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound has also been found to exhibit low toxicity, making it a safer alternative to other compounds that may have harmful side effects. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.

Future Directions

There are several future directions for the research on N-(propan-2-ylideneamino)cyclopropanecarboxamide. One potential direction is the development of new drugs based on the structure of this compound, which may exhibit improved efficacy and lower toxicity. Another direction is the investigation of the mechanism of action of this compound, which may provide insights into the cellular processes involved in various diseases. Additionally, the use of this compound as a fluorescent probe in biological imaging may have potential applications in the development of new diagnostic tools.

Synthesis Methods

The synthesis method of N-(propan-2-ylideneamino)cyclopropanecarboxamide involves the reaction of cyclopropanecarboxylic acid with isopropylamine in the presence of a catalyst. The resulting product is this compound, which can be purified through various methods such as recrystallization or column chromatography. The purity of the final product is crucial for its use in scientific research.

Scientific Research Applications

N-(propan-2-ylideneamino)cyclopropanecarboxamide has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. This compound has also been investigated for its potential use as a fluorescent probe in biological imaging.

properties

CAS RN

119393-11-2

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

N-(propan-2-ylideneamino)cyclopropanecarboxamide

InChI

InChI=1S/C7H12N2O/c1-5(2)8-9-7(10)6-3-4-6/h6H,3-4H2,1-2H3,(H,9,10)

InChI Key

BSFKEAXEXVDPAW-UHFFFAOYSA-N

SMILES

CC(=NNC(=O)C1CC1)C

Canonical SMILES

CC(=NNC(=O)C1CC1)C

synonyms

Cyclopropanecarboxylic acid, (1-methylethylidene)hydrazide (9CI)

Origin of Product

United States

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